molecular formula C10H10N2O B023007 2(1H)-Quinolinone, 7-amino-4-methyl- CAS No. 19840-99-4

2(1H)-Quinolinone, 7-amino-4-methyl-

Cat. No. B023007
CAS RN: 19840-99-4
M. Wt: 174.2 g/mol
InChI Key: MJXYFLJHTUSJGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

2(1H)-Quinolinones, including derivatives like 7-amino-4-methyl-, have been the focus of various synthesis strategies due to their biological significance. A notable approach involves the efficient solid-phase synthesis of 2-substituted-3-hydroxy-4(1H)-quinolinone derivatives, highlighting the use of anthranilates and bromoketones as key synthons. This method is significant for its high purity and yield, demonstrating the adaptability of solid-phase synthesis for quinolinones (Soural & Krchňák, 2007).

Molecular Structure Analysis

The molecular structure of 2(1H)-quinolinones has been extensively studied through various spectroscopic and computational methods. For instance, research on 2-methyl-4-quinolinol, a related compound, utilized density functional theory (DFT) to explore its molecular geometry, indicating a preference for keto over enol forms and highlighting the stability of dimeric over monomeric forms. This study provides insight into the hydrogen bonding and electronic properties crucial for understanding the molecular structure of quinolinone derivatives (Pourmousavi et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 2(1H)-quinolinones demonstrate their reactivity and potential for derivatization. The synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone showcases the compound's role as an effective antenna molecule for luminescent chelates, underscoring the chemical versatility of quinolinones in applications beyond traditional organic synthesis (Chen & Selvin, 2000).

Physical Properties Analysis

The physical properties of 2(1H)-quinolinones, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data on 7-amino-4-methyl- derivatives may not be readily available, studies on related quinolinones provide valuable insights. The analysis of molecular structures through X-ray diffraction and spectroscopic techniques contributes to understanding these compounds' physical properties, facilitating their practical use (Mondieig et al., 2011).

Chemical Properties Analysis

The chemical properties of 2(1H)-quinolinones, including their reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental to their utility in chemical synthesis and pharmaceutical applications. Studies focusing on the synthesis and reactions of these compounds reveal their potential for creating diverse molecular architectures and their role in developing new materials and drugs (Ferguson et al., 2013).

Scientific Research Applications

1. Antimicrobial Activity

  • Summary of Application: The compound is used in the synthesis of new coumarin derivatives, which have significant antimicrobial activity. These derivatives inhibit the growth of tested bacterial strains .
  • Methods of Application: The compound is reacted with a number of organic halides to synthesize new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, benzofuran, and benzoxazol . The synthesized compounds are then tested for their in vitro antimicrobial activity .
  • Results or Outcomes: The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains. A few of them were found to be potent antimicrobial agents .

2. Optoelectronic Performance

  • Summary of Application: The compound is used in the synthesis of a new dye, which has good light-absorbing capability and a high molar absorption extinction coefficient. This makes it efficient for photovoltaic uses .
  • Methods of Application: The compound is reacted with indole-3-carbaldehyde in EtOH using GAA as a catalyst to synthesize a new dye . The photophysical properties of the synthesized compound are then studied using UV-visible and photoluminescence spectrophotometer .
  • Results or Outcomes: The synthesized dye showed good light-absorbing capability with a high molar absorption extinction coefficient (0.80 × 10−5 Ɛ). The I-V characteristics suggest the efficiency of the obtained dye for photovoltaic uses .

3. Multicomponent Reactions

  • Summary of Application: Indoles, including “2(1H)-Quinolinone, 7-amino-4-methyl-”, are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . These compounds are important due to their biological and pharmaceutical activities .
  • Methods of Application: The compound is used in [3 + 2] cyclization reactions with imine and 2,3-dihydrofuran to synthesize new products . The yields of products synthesized from substituted anilines at the 3- and 5-positions with halogen atoms groups were lower than those synthesized .
  • Results or Outcomes: The multicomponent reactions involving indoles have led to the synthesis of various heterocyclic compounds with potential chemical and biomedical relevance .

4. Synthesis of Functionalized Azole or Azine Moieties

  • Summary of Application: “2(1H)-Quinolinone, 7-amino-4-methyl-” is used in the synthesis of N-substituted 7-amino-4-methyl-2H-chromen-2-ones containing one or two functionalized azole or azine moieties .
  • Methods of Application: The compound is reacted with other organic compounds to synthesize new N-substituted 7-amino-4-methyl-2H-chromen-2-ones . The structures of all synthesized compounds are confirmed by IR, 1H NMR, and 13C NMR spectroscopy .
  • Results or Outcomes: The synthesized compounds containing functionalized azole or azine moieties have potential applications in medicinal chemistry .

5. Synthesis of Heterocyclic Compounds

  • Summary of Application: The compound is used in the synthesis of various heterocyclic compounds through multicomponent reactions . These compounds are important due to their biological and pharmaceutical activities .
  • Methods of Application: The compound is used in [3 + 2] cyclization reactions with imine and 2,3-dihydrofuran to synthesize new products . The yields of products synthesized from substituted anilines at the 3- and 5-positions with halogen atoms groups were lower than those synthesized .
  • Results or Outcomes: The multicomponent reactions involving indoles have led to the synthesis of various heterocyclic compounds with potential chemical and biomedical relevance .

6. Synthesis of Functionalized Azole or Azine Moieties

  • Summary of Application: “2(1H)-Quinolinone, 7-amino-4-methyl-” is used in the synthesis of N-substituted 7-amino-4-methyl-2H-chromen-2-ones containing one or two functionalized azole or azine moieties .
  • Methods of Application: The compound is reacted with other organic compounds to synthesize new N-substituted 7-amino-4-methyl-2H-chromen-2-ones . The structures of all synthesized compounds are confirmed by IR, 1H NMR, and 13C NMR spectroscopy .
  • Results or Outcomes: The synthesized compounds containing functionalized azole or azine moieties have potential applications in medicinal chemistry .

Future Directions

The compound has shown potential for use in photovoltaic applications due to its good light-absorbing capability . Therefore, future research could focus on exploring its potential in this area and other possible applications.

properties

IUPAC Name

7-amino-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXYFLJHTUSJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066538
Record name 2(1H)-Quinolinone, 7-amino-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinolinone, 7-amino-4-methyl-

CAS RN

19840-99-4
Record name 7-Amino-4-methyl-2-quinolinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-4-methyl-2-quinolinone
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Record name 2(1H)-Quinolinone, 7-amino-4-methyl-
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Record name 2(1H)-Quinolinone, 7-amino-4-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-4-methyl-2-quinolone
Source European Chemicals Agency (ECHA)
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Record name 7-AMINO-4-METHYLCARBOSTYRIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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